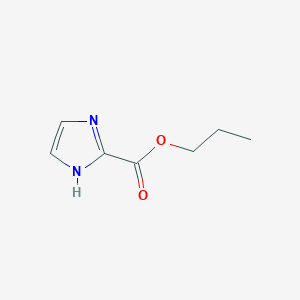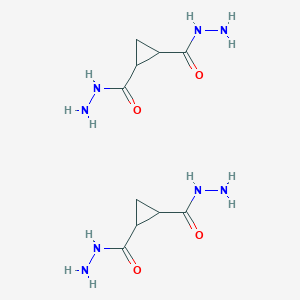
cyclopropane-1,2-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane-1,2-dicarbohydrazide is an organic compound with the molecular formula C5H10N4O2. It is characterized by a cyclopropane ring substituted with two carbohydrazide groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane-1,2-dicarbohydrazide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropane-1,2-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The carbohydrazide groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane-1,2-dicarboxylic acid derivatives, while reduction could produce cyclopropane-1,2-diamine derivatives .
Aplicaciones Científicas De Investigación
Cyclopropane-1,2-dicarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for its ability to form stable ring structures.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which cyclopropane-1,2-dicarbohydrazide exerts its effects involves the interaction of its carbohydrazide groups with various molecular targets. These interactions can lead to the formation of covalent bonds with enzymes or other proteins, potentially inhibiting their activity. The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a valuable tool in mechanistic studies .
Comparación Con Compuestos Similares
- Cyclopropane-1,2-dicarboxylic acid
- Cyclopropane-1,2-diamine
- Cyclopropane-1,2-dicarboxamide
Comparison: Cyclopropane-1,2-dicarbohydrazide is unique due to its dual carbohydrazide groups, which provide distinct reactivity compared to other cyclopropane derivatives. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Propiedades
Fórmula molecular |
C10H20N8O4 |
|---|---|
Peso molecular |
316.32 g/mol |
Nombre IUPAC |
cyclopropane-1,2-dicarbohydrazide |
InChI |
InChI=1S/2C5H10N4O2/c2*6-8-4(10)2-1-3(2)5(11)9-7/h2*2-3H,1,6-7H2,(H,8,10)(H,9,11) |
Clave InChI |
SJDGVPXPJVHBKK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(=O)NN)C(=O)NN.C1C(C1C(=O)NN)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(But-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12824395.png)

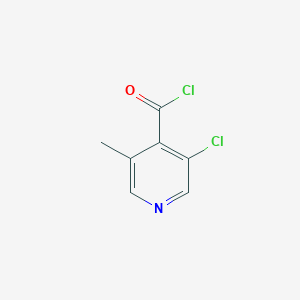

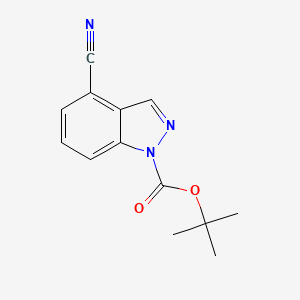
![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12824431.png)
![9-[(3aS,4S,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one](/img/structure/B12824432.png)
![2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12824438.png)

![2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B12824448.png)
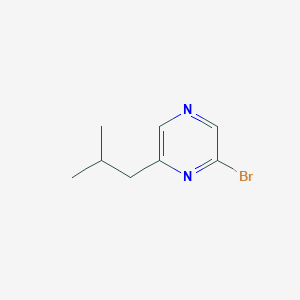
![2-Allyl-1H-benzo[d]imidazole](/img/structure/B12824458.png)
![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)
